molecular formula C17H19N5O8 B3007384 N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine;oxalic acid CAS No. 1781941-93-2; 184576-87-2

N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine;oxalic acid

Cat. No.: B3007384
CAS No.: 1781941-93-2; 184576-87-2
M. Wt: 421.366
InChI Key: JKTBCMILCFDKEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine;oxalic acid is a compound that combines the structural features of imidazole and benzimidazole, two important heterocyclic moieties. These structures are known for their wide range of biological activities and applications in medicinal chemistry. The compound is often studied for its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine typically involves the condensation of an appropriate benzimidazole derivative with an imidazole-containing side chain. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acids or bases to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole and benzimidazole derivatives, such as:

Uniqueness

N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine is unique due to its combined structural features of both imidazole and benzimidazole, which confer a wide range of biological activities and chemical reactivity. This dual functionality makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5.2C2H2O4/c1-2-6-12-11(5-1)17-13(18-12)15-7-3-4-10-8-14-9-16-10;2*3-1(4)2(5)6/h1-2,5-6,8-9H,3-4,7H2,(H,14,16)(H2,15,17,18);2*(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKTBCMILCFDKEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NCCCC3=CN=CN3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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